![molecular formula C17H14ClN5O3S2 B2873881 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1020975-82-9](/img/structure/B2873881.png)
5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole-containing compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde .Molecular Structure Analysis
Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
Triazole compounds are known to interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .Wissenschaftliche Forschungsanwendungen
Agricultural Biological Activities
This compound has been evaluated for its potential in agricultural applications, particularly as a chemical pesticide. It exhibits a broad spectrum of biological activities that could be beneficial in managing plant diseases that threaten food security.
Antibacterial Effects: Some derivatives have shown strong antibacterial effects on pathogens like Xanthomonas oryzae, which is responsible for diseases in rice plants . These diseases can cause significant crop loss and economic damage, making the antibacterial properties of this compound highly valuable.
Antifungal Activity: The compound also displays antifungal activity against Rhizoctonia solani, a pathogen that causes rice sheath wilt . This activity is crucial for protecting crops against fungal diseases that pose a global threat to agriculture.
Antimicrobial Agents
The derivatives of this compound have been identified as potential antimicrobial agents. They can be used to combat various microbial infections in crops, contributing to the overall health and yield of agricultural produce.
Nematocidal Activity: The compound has shown moderate activity against nematodes like Meloidogyne incognita, which are a threat to crop security and cause significant economic losses .
Pharmaceutical Applications
The structure of this compound includes a 1,2,4-triazole moiety, which is present in many pharmaceuticals and biologically important compounds. These scaffolds are used in drug discovery studies against various diseases.
Cancer Research: The compound’s derivatives have been explored for their selectivity against cancer cell lines, indicating potential applications in cancer treatment .
Antibacterial and Antifungal Properties: The 1,2,4-triazole moiety is known for its antibacterial and antifungal activities, which are valuable in developing new medications .
Drug Discovery
The compound’s derivatives are part of ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These efforts aim to discover new drug candidates with improved efficacy and safety profiles.
Synthetic Strategies: Research into the synthesis of 1,2,4-triazole-containing scaffolds using this compound could lead to the development of new drugs .
Anti-Trypanosomal Activity
The compound has been studied for its potential action against Trypanosoma cruzi, the parasite responsible for Chagas disease. This includes molecular docking studies to understand its mode of action and evaluate its cytotoxicity and anti-trypanosomal activity .
Material Sciences
The unique properties of the 1,2,4-triazole moiety make it useful in material sciences. It can be incorporated into various materials to enhance their properties or to create new materials with specific functions.
Organic Catalysts: The compound’s derivatives can be used as organic catalysts due to their ability to engage in hydrogen-bonding and dipole interactions .
Wirkmechanismus
Target of Action
The compound, 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of binding in the biological system, which allows them to interact with their targets and induce changes
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some triazole compounds have shown cytotoxic activities against certain cancer cells . .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S2/c18-13-6-9-16(27-13)28(24,25)19-10-11-26-15-8-7-14-20-21-17(23(14)22-15)12-4-2-1-3-5-12/h1-9,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVIYGGFZQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



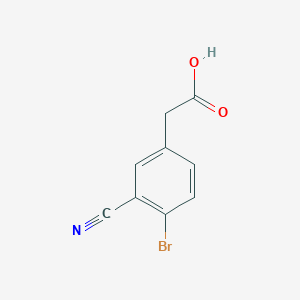
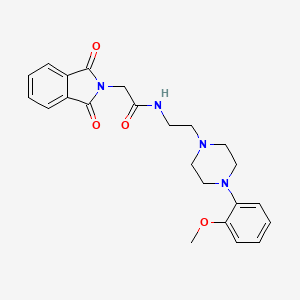
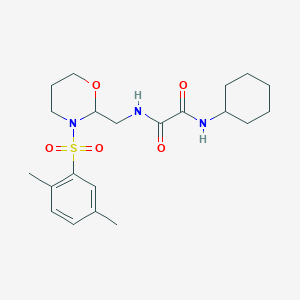
![2-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2873804.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)
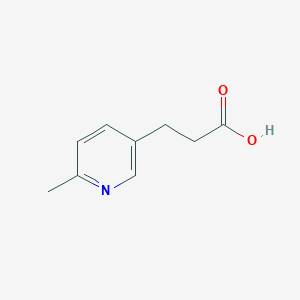
![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)
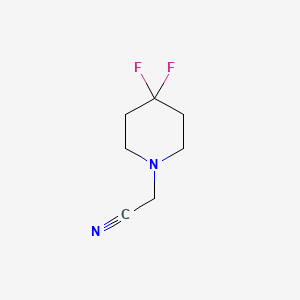


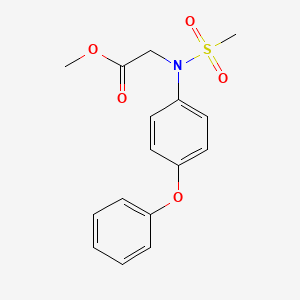
![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)